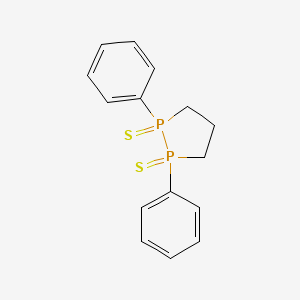
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione is a chemical compound characterized by the presence of two phenyl groups attached to a diphospholane ring with two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione typically involves the reaction of diphenylphosphine with sulfur sources under controlled conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the diphospholane ring with sulfur atoms .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up using similar reaction conditions with appropriate safety measures and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1lambda~5~,2lambda~5~-diphospholane-1,2-dithione involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals or other reactive species, influencing various biochemical pathways and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-1,2-diphenyl-1lambda~5~,2lambda~5~-diphosphane-1,2-dithione: Similar structure but with methyl groups instead of phenyl groups.
2,2-Diphenyl-1-picrylhydrazyl: A free radical compound with different functional groups but similar phenyl substituents.
Propriétés
Numéro CAS |
65105-85-3 |
|---|---|
Formule moléculaire |
C15H16P2S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,2-diphenyl-1,2-bis(sulfanylidene)-1λ5,2λ5-diphospholane |
InChI |
InChI=1S/C15H16P2S2/c18-16(14-8-3-1-4-9-14)12-7-13-17(16,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
BYSNBBUPACVTAV-UHFFFAOYSA-N |
SMILES canonique |
C1CP(=S)(P(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)


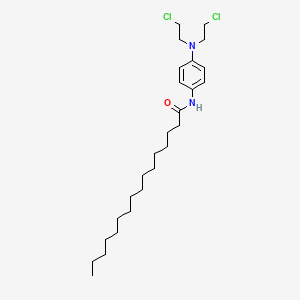
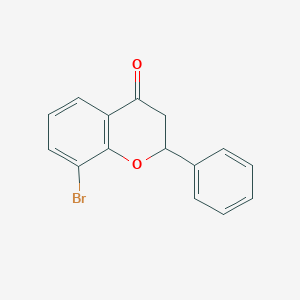
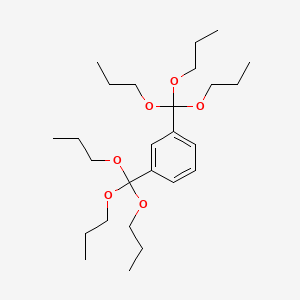
![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)


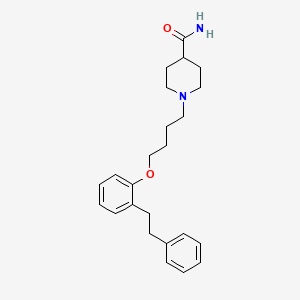



![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
